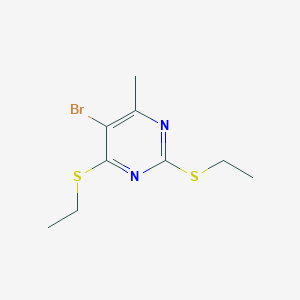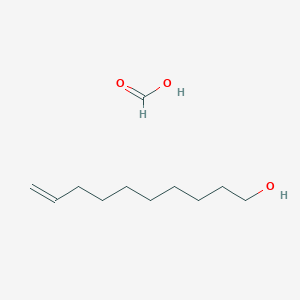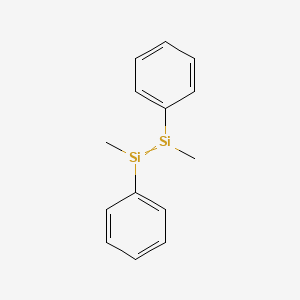
Disilene, 1,2-dimethyl-1,2-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disilene, 1,2-dimethyl-1,2-diphenyl-, typically involves the reaction of organosilicon compounds under controlled conditions. One common method is the reduction of dichlorodisilane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive silicon-silicon bond.
Industrial Production Methods
While specific industrial production methods for disilene, 1,2-dimethyl-1,2-diphenyl-, are not widely documented, the general approach involves scaling up the laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
Disilene, 1,2-dimethyl-1,2-diphenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3).
Reduction: Reduction reactions can convert disilene to simpler silanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups in disilene can be substituted with other functional groups through reactions with halogenating agents or organometallic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Various substituted disilanes
科学研究应用
Disilene, 1,2-dimethyl-1,2-diphenyl-, has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organosilicon compounds and studying silicon-silicon bond reactivity.
Biology: Investigated for its potential use in developing silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in creating novel silicon-containing pharmaceuticals with unique properties.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of disilene, 1,2-dimethyl-1,2-diphenyl-, involves the interaction of its silicon-silicon bond with various molecular targets. The compound can undergo homolytic or heterolytic cleavage of the silicon-silicon bond, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as addition or substitution, depending on the reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
Disilane (Si2H6): A simpler disilane with hydrogen atoms instead of phenyl and methyl groups.
Tetraphenyldisilane (C24H20Si2): A disilane with four phenyl groups, lacking the methyl groups present in disilene, 1,2-dimethyl-1,2-diphenyl-.
Hexamethyldisilane (C6H18Si2): A disilane with six methyl groups, lacking the phenyl groups.
Uniqueness
Disilene, 1,2-dimethyl-1,2-diphenyl-, is unique due to the presence of both phenyl and methyl groups attached to the silicon atoms. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
91117-84-9 |
|---|---|
分子式 |
C14H16Si2 |
分子量 |
240.45 g/mol |
IUPAC 名称 |
methyl-[methyl(phenyl)silylidene]-phenylsilane |
InChI |
InChI=1S/C14H16Si2/c1-15(13-9-5-3-6-10-13)16(2)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI 键 |
YFKXDRPKGCEGLB-UHFFFAOYSA-N |
规范 SMILES |
C[Si](=[Si](C)C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



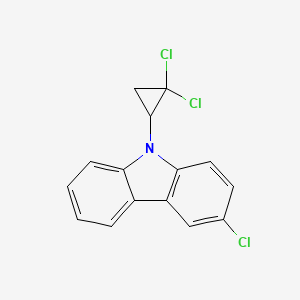
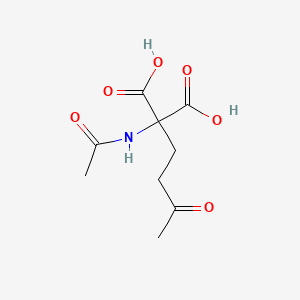
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
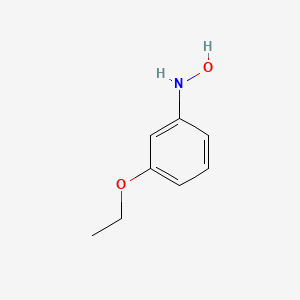
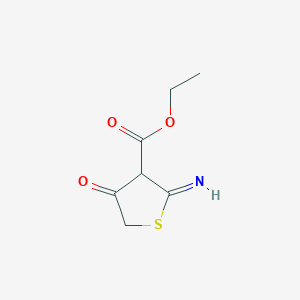
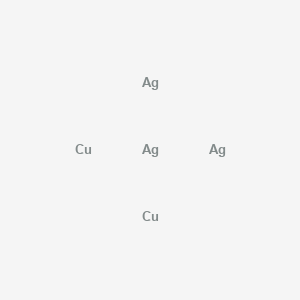
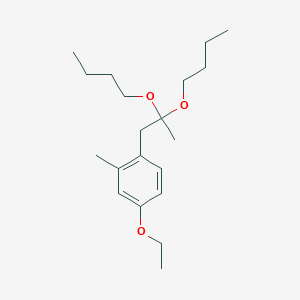
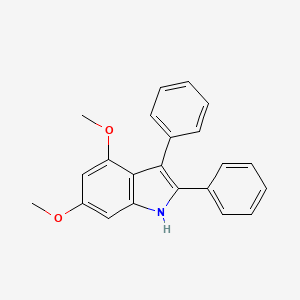

![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
